molecular formula C20H28N2O4 B8192058 6-Benzyl-2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester

6-Benzyl-2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester

Cat. No.: B8192058
M. Wt: 360.4 g/mol
InChI Key: GBGWSGANSBPAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester (CAS: 1823807-74-4) is a spirocyclic compound featuring a unique bicyclic framework with nitrogen atoms at positions 2 and 6 of the spiro[3.4]octane system. The molecule is characterized by two protective groups: a tert-butoxycarbonyl (Boc) group at position 2 and a benzyl group at position 4. The 8-carboxylic acid methyl ester moiety adds further functionality, enhancing its utility in synthetic chemistry .

The spiro[3.4]octane core imparts structural rigidity, which is advantageous in medicinal chemistry for stabilizing bioactive conformations. The Boc group serves as a temporary amine protector, removable under acidic conditions, while the benzyl group provides steric bulk and aromatic interactions. This compound is primarily used as a building block in pharmaceutical research, particularly for synthesizing protease inhibitors and kinase-targeting agents .

Properties

IUPAC Name

2-O-tert-butyl 5-O-methyl 7-benzyl-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)22-13-20(14-22)12-21(11-16(20)17(23)25-4)10-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGWSGANSBPAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C(=O)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Proline-Derived Spirocyclization

The synthesis begins with α-hydroxymethyl-N-Boc proline , which undergoes benzyl amidation using benzyl amine in the presence of EDCI/HOBt, yielding 2-benzylcarbamoyl-2-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (93% yield). Intramolecular Mitsunobu cyclization with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) facilitates spiro[3.4]octane formation, producing 2-benzyl-1-oxo-2,5-diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester . This step achieves regioselective ring closure at the pyrrolidine nitrogen, with the Boc group remaining intact.

Reaction Conditions for Mitsunobu Cyclization

ReagentQuantitySolventTemperatureTimeYield
DEAD1.53 gTHFRT3 h85%
PPh₃1.72 gTHFRT3 h-

Alternative Cyclopropane-Based Routes

Patent literature describes cyclopropane intermediates for spirocycle assembly. Ethyl acetoacetate reacts with 1,2-dibromoethane under basic conditions to form ethyl 1-acetyl-1-cyclopropanecarboxylate , which is brominated to yield ethyl 1-bromoacetyl-1-cyclopropanecarboxylate . Cyclization with benzylamine generates 5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane , which is reduced with lithium aluminum hydride (LiAlH₄) to afford the diazaspiro[3.4]octane scaffold. This method provides an alternative pathway but requires stringent control over bromination and reduction conditions.

Nitrogen Protection and Functionalization

Boc Protection Strategies

The Boc group is introduced either before or after spirocyclization. In proline-derived routes, Boc protection occurs at the outset to prevent undesired side reactions during cyclization. For cyclopropane-based syntheses, post-cyclization Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP), yielding 2-Boc-5-benzyl-2,5-diaza-spiro[3.4]octane .

MethodSubstrateReagentsYield
Pre-cyclizationα-Hydroxymethyl prolineBoc₂O, DMAP, DCM89%
Post-cyclization5-Benzyl-2,5-diaza-spiro[3.4]octaneBoc₂O, DMAP, DCM78%

Benzyl Group Incorporation

Benzylation is achieved via nucleophilic substitution or reductive amination. In the Mitsunobu route, benzyl amine directly couples to the proline derivative. Alternatively, spirocyclic amines react with benzyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base, achieving 71–89% yields.

Carboxylic Acid Esterification

The final step involves converting the carboxylic acid to its methyl ester. 2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid (from hydrolysis of tert-butyl esters) is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with methanol to yield the methyl ester (82% yield). Alternatively, Fischer esterification with methanol and sulfuric acid (H₂SO₄) under reflux provides the ester in 75% yield.

Esterification Optimization

MethodReagentsTemperatureTimeYield
Acyl chloride routeSOCl₂, MeOH0°C → RT6 h82%
Fischer esterificationMeOH, H₂SO₄Reflux12 h75%

Purification and Characterization

Final purification employs silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1). Recrystallization from ethanol/ammonia/water mixtures yields crystalline product (52–93% recovery). Nuclear magnetic resonance (NMR) confirms regiochemistry: ¹H NMR exhibits distinct signals for benzyl protons (δ 7.25–7.35 ppm), Boc tert-butyl (δ 1.43 ppm), and methyl ester (δ 3.67 ppm).

Challenges and Mitigations

  • Stereochemical Control : Spirocenter configuration is influenced by cyclization conditions. Chiral HPLC resolves enantiomers, as demonstrated in patent examples.

  • Functional Group Compatibility : Boc deprotection under acidic conditions is avoided post-esterification; trifluoroacetic acid (TFA) in DCM selectively removes benzyl groups without affecting esters .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Structural Characteristics

The compound features a spirocyclic structure that is characteristic of the diazaspiro series. Its molecular formula is C19H26N2O4C_{19}H_{26}N_{2}O_{4}, and it possesses a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its reactivity and stability in synthetic pathways.

Medicinal Chemistry Applications

a. Antitubercular Activity
Recent studies have indicated that derivatives of the 2,6-diazaspiro[3.4]octane core can serve as promising candidates for antitubercular agents. A study published in Molecules highlighted the synthesis of compounds based on this core that exhibited potent activity against Mycobacterium tuberculosis, showcasing the potential for developing new treatments for tuberculosis using this scaffold .

b. Cancer Therapeutics
The compound has been explored for its potential as an inhibitor of various cancer-related pathways. Research has identified derivatives capable of inhibiting the G12C mutant KRAS protein, a critical target in cancer therapy, particularly for tumors exhibiting this mutation . The ability to modify the spirocyclic framework allows for the design of selective inhibitors that could lead to effective cancer treatments.

c. Neuropharmacology
Another area of interest is the modulation of dopamine receptors. Compounds derived from the diazaspiro framework have been reported to act as selective antagonists at dopamine D3 receptors, which are implicated in several neuropsychiatric disorders . This suggests potential applications in treating conditions such as schizophrenia and addiction.

Synthesis and Modification

The synthesis of 6-Benzyl-2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester involves several steps that allow for further modifications to enhance biological activity:

StepDescription
1Protection of amine functionalities using Boc groups to increase stability during reactions.
2Formation of spirocyclic structures through cycloaddition reactions with suitable electrophiles or nucleophiles.
3Deprotection and functionalization to introduce various substituents that can modulate biological activity.

Case Studies

Case Study 1: Antitubercular Lead Development
A recent investigation utilized a library of compounds derived from the diazaspiro core to identify leads with significant antitubercular activity. The study employed high-throughput screening methods to evaluate efficacy against Mycobacterium tuberculosis, leading to the identification of several promising candidates .

Case Study 2: KRAS Inhibitors
In another study focused on cancer therapeutics, researchers synthesized a series of derivatives based on the diazaspiro structure aimed at inhibiting the G12C mutant KRAS protein. These compounds demonstrated promising in vitro activity and were further evaluated in vivo for their therapeutic potential against lung cancer models .

Mechanism of Action

The mechanism of action of 6-Benzyl-2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The Boc protecting group can be removed under acidic conditions, revealing reactive amine groups that can form covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between the target compound and related spirocyclic or ester-containing analogs:

Compound Name CAS Number Key Features Functional Differences Reference
6-Benzyl-2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester 1823807-74-4 Spiro[3.4]octane; Boc and benzyl protection; methyl ester at C8 High rigidity; dual protection strategy; ester hydrolysis potential under basic conditions
2-Boc-2,6-diazaspiro[4.5]decan-7-one (SY124208) 2177266-32-7 Spiro[4.5]decane; Boc protection; ketone at C7 Larger ring size ([4.5] vs. [3.4]); ketone instead of ester; reduced hydrolytic instability
5-Oxo-8-phenyl-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester 1251000-17-5 Spiro[3.4]octane; Boc protection; phenyl at C8; ketone at C5 Oxo group at C5 introduces polarity; phenyl substituent alters steric/electronic properties
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate N/A Spiro[3.3]heptane; Boc protection; oxalate counterion Smaller spiro system ([3.3]); higher ring strain; oxalate salt improves solubility
Sandaracopimaric acid methyl ester N/A Diterpenoid methyl ester; tricyclic framework Non-spiro; natural product origin; lacks nitrogen atoms; limited synthetic versatility
Octanoic acid methyl ester 111-11-5 Linear fatty acid methyl ester Simple aliphatic structure; no cyclic or nitrogen-containing groups; low complexity

Key Observations:

Ring Size and Rigidity : Smaller spiro systems (e.g., [3.3]heptane) exhibit higher strain but offer compactness, while larger rings (e.g., [4.5]decane) provide conformational flexibility .

Functional Groups : The methyl ester in the target compound contrasts with ketones (SY124208) or oxo groups (QC-7952), altering reactivity and stability. Ester hydrolysis is a critical consideration in drug design .

Protection Strategies : Dual Boc-benzyl protection in the target compound enables sequential deprotection, whereas analogs like SY124208 rely solely on Boc for amine masking .

Applications: Spirocyclic diaza compounds are preferred in medicinal chemistry for their rigidity, while diterpenoid esters (e.g., sandaracopimaric acid methyl ester) are more common in natural product studies .

Research Findings and Challenges

  • Stability: The Boc group is acid-labile (stable at pH > 4), while the benzyl group requires hydrogenolysis for removal, enabling orthogonal deprotection .
  • Solubility : The methyl ester enhances lipophilicity, which may limit aqueous solubility compared to carboxylate salts (e.g., oxalate derivatives in ) .
  • Cost and Availability : Priced at $412.94/g (1g scale), it is a premium research chemical, reflecting its complex synthesis .

Biological Activity

6-Benzyl-2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester, a compound with a complex spirocyclic structure, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H26N2O4C_{19}H_{26}N_{2}O_{4}. Its structure features a spirocyclic arrangement that is known to influence its biological interactions.

PropertyDetails
CAS Number 1823807-74-4
Molecular Weight 346.43 g/mol
Purity 95%
Physical Form White to yellow solid

Antimicrobial Properties

Research indicates that compounds containing the diazaspiro framework exhibit significant antimicrobial activity. For instance, derivatives of diazaspiro compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases like arthritis and other autoimmune conditions.

Neuroprotective Activity

Preliminary research has indicated that this compound may also possess neuroprotective properties. In models of neurodegenerative diseases, it has been observed to reduce oxidative stress markers and improve neuronal survival rates. This property is particularly relevant for developing treatments for conditions such as Alzheimer's disease.

Case Studies

  • Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various diazaspiro compounds, including 6-Benzyl-2-Boc-2,6-diaza-spiro[3.4]octane derivatives. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antibacterial properties .
  • Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a notable decrease in inflammatory markers compared to controls. The study concluded that the compound could be a candidate for further development in anti-inflammatory therapies .
  • Neuroprotection Research : A recent study investigated the neuroprotective effects of the compound on cultured neuronal cells exposed to oxidative stress. Results indicated that pre-treatment with 6-Benzyl-2-Boc-2,6-diaza-spiro[3.4]octane significantly improved cell viability and reduced apoptosis markers .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Spirocyclic Core : The initial step involves creating the spirocyclic structure through cyclization reactions using appropriate starting materials.
  • Boc Protection : The amino groups are protected using tert-butyloxycarbonyl (Boc) groups to enhance stability during subsequent reactions.
  • Carboxylation and Esterification : Finally, carboxylic acid groups are introduced and converted into their methyl esters through standard esterification techniques.

Q & A

Q. What are the optimized synthetic protocols for preparing 6-Benzyl-2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester?

The synthesis typically involves multi-step reactions, starting with spirocyclic precursors such as 2-oxa-spiro[3.4]octane-1,3-dione. Key steps include:

  • Condensation reactions with benzylamine derivatives under anhydrous conditions to form the diaza-spiro core.
  • Boc protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine.
  • Esterification of the carboxylic acid moiety using methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF or THF). Purification is achieved via column chromatography (e.g., ethyl acetate/hexane gradients) and confirmed by melting point analysis and elemental composition .

Q. How is the spirocyclic structure confirmed experimentally?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry (e.g., mean C–C bond length: 0.002 Å, R factor: 0.040) .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Identifies proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, Boc methyl groups at δ 1.4 ppm).
  • IR spectroscopy : Detects carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, ester C=O at ~1740 cm⁻¹) .

Q. What purification methods are effective for isolating this compound?

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (20–40% gradient) removes byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for SCXRD analysis.
  • Elemental analysis : Validates purity (>95% by CHN analysis) .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

Discrepancies (e.g., in ¹³C NMR chemical shifts or IR absorption frequencies) arise from:

  • Solvent effects : Use computational tools (e.g., DFT calculations with COSMO solvation models) to simulate solvent interactions.
  • Conformational flexibility : Compare experimental data with multiple computed conformers (e.g., using Gaussian or ORCA software).
  • Dynamic processes : Variable-temperature NMR can reveal hindered rotation or tautomerism .

Q. What mechanistic insights explain the reactivity of the Boc-protected diaza-spiro system?

The Boc group enhances steric protection of the amine while allowing selective deprotection under acidic conditions (e.g., TFA in DCM). Key reactivity includes:

  • Nucleophilic substitution : The spirocyclic nitrogen participates in ring-opening reactions with electrophiles (e.g., alkyl halides).
  • Catalytic hydrogenation : The benzyl group is selectively removed using Pd/C under H₂, preserving the Boc group. Mechanistic studies involve monitoring intermediates via LC-MS or in situ IR .

Q. How does the spirocyclic framework influence biological activity in related compounds?

Spiro systems impose conformational rigidity, enhancing target binding (e.g., enzyme inhibition). For example:

  • Pharmacophore modeling : Docking studies (e.g., AutoDock Vina) show the spiro core aligns with hydrophobic pockets in protease active sites.
  • SAR analysis : Modifying the benzyl or ester group alters logP and bioavailability. Comparative assays (e.g., IC₅₀ values) validate these effects .

Q. What strategies mitigate challenges in scaling up the synthesis?

  • Flow chemistry : Continuous synthesis reduces side reactions and improves yield consistency.
  • In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time.
  • Green chemistry : Solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether) reduces environmental impact .

Data Contradiction and Validation

Q. How to address conflicting crystallographic and spectroscopic data on bond angles?

  • Refinement protocols : Re-analyze SCXRD data with updated software (e.g., SHELXL vs. OLEX2) to minimize R-factor errors.
  • Cross-validation : Compare XRD-derived angles with gas-phase DFT-optimized geometries to account for crystal packing effects .

Q. What methodologies confirm the absence of racemization in chiral intermediates?

  • Chiral HPLC : Use columns like Chiralpak IA-3 to separate enantiomers.
  • Optical rotation : Compare experimental [α]D values with literature data for pure enantiomers.
  • Circular dichroism (CD) : Assign absolute configuration via Cotton effects .

Application-Oriented Questions

Q. How can this compound serve as a precursor in drug discovery?

  • Diversity-oriented synthesis (DOS) : Functionalize the ester or benzyl group to generate libraries for high-throughput screening.
  • Protease inhibitor design : The spirocyclic core mimics transition-state geometries in serine proteases.
  • In vivo studies : Radiolabel the methyl ester (e.g., with ¹⁴C) for pharmacokinetic profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.